molecular formula C20H16O7 B1176924 Bis(diphenyl(4-aminosalicylate)tin)oxide CAS No. 142785-15-7

Bis(diphenyl(4-aminosalicylate)tin)oxide

Cat. No.: B1176924
CAS No.: 142785-15-7
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Description

Bis(diphenyl(4-aminosalicylate)tin)oxide (NSC: 628562) is an organotin compound characterized by two diphenyltin moieties bridged by an oxygen atom, each coordinated to a 4-aminosalicylate ligand. This compound has been studied extensively for its cytotoxic properties against human tumor cell lines, as part of a broader investigation into organotin derivatives for therapeutic applications .

Organotin compounds, such as NSC: 628562, are of interest due to their structural versatility and tunable biological activities. The presence of phenyl groups in this compound distinguishes it from alkyl-substituted analogs, influencing both its chemical reactivity and interaction with biological targets.

Properties

CAS No.

142785-15-7

Molecular Formula

C20H16O7

Synonyms

bis(diphenyl(4-aminosalicylate)tin)oxide

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has demonstrated that bis(diphenyl(4-aminosalicylate)tin)oxide exhibits significant cytotoxic activity against various human cancer cell lines. In a study conducted by the National Cancer Institute, this compound was tested alongside several analogs for its ability to inhibit cell growth. The results indicated that this compound showed statistically significant activity in two out of five tested parameters, suggesting a promising role as an anticancer agent .

Mechanism of Action:
The mechanism through which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This process is mediated by the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death .

Materials Science

Polymer Stabilization:
this compound has been investigated for its utility as a stabilizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and reduce degradation during processing. This property makes it a valuable additive in the production of durable plastic materials .

Synthesis of Hybrid Materials:
The compound has also been employed in the synthesis of hybrid organic-inorganic materials. These materials leverage the organotin's properties to improve mechanical strength and thermal resistance, making them suitable for applications in electronics and coatings .

Case Studies

Study Application Findings
National Cancer Institute StudyAnticancer ActivityDemonstrated significant cytotoxic effects against human cancer cell lines with notable selectivity parameters .
Polymer ResearchMaterial StabilizationImproved thermal stability in PVC formulations, enhancing durability and processing characteristics .
Hybrid Material DevelopmentSynthesis of New MaterialsSuccessfully integrated into hybrid materials for enhanced mechanical properties .

Comparison with Similar Compounds

Key Findings:

  • Alkyl vs. Aryl Substituents : The di-n-butyl analog (NSC: 628561) demonstrated superior cytotoxicity, with four significant parameters, compared to the diphenyl variant (NSC: 628562), which showed only two. This suggests that alkyl groups (n-butyl) enhance bioactivity, possibly due to increased lipophilicity or improved membrane penetration .
  • Steric and Electronic Effects : Bulky phenyl groups in NSC: 628562 may hinder interactions with cellular targets, reducing efficacy. In contrast, flexible alkyl chains in NSC: 628561 allow better binding to biomolecules.

Preparation Methods

Ligand Preparation: 4-Aminosalicylic Acid Derivatization

The synthesis begins with the preparation of the 4-aminosalicylic acid (4-ASA) ligand, which serves as the primary coordinating agent. 4-ASA is synthesized via the nitration of salicylic acid followed by catalytic reduction. Key steps include:

  • Nitration : Salicylic acid is treated with concentrated nitric acid at 0–5°C to introduce a nitro group at the para position relative to the hydroxyl group.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, yielding 4-aminosalicylic acid.

The purity of 4-ASA is critical, with analytical methods such as thin-layer chromatography (TLC) and melting point analysis (151–153°C) used to verify its identity.

Tin Precursor Synthesis: Diphenyltin Dichloride

Diphenyltin dichloride (Ph2_2SnCl2_2) is prepared by reacting tin(IV) chloride with phenylmagnesium bromide in anhydrous diethyl ether. The reaction proceeds as follows:

SnCl4+2PhMgBrPh2SnCl2+2MgBrCl\text{SnCl}4 + 2 \text{PhMgBr} \rightarrow \text{Ph}2\text{SnCl}_2 + 2 \text{MgBrCl}

The product is isolated via fractional distillation under reduced pressure (yield: 78–82%).

Coordination and Oxide Formation

The final step involves the reaction of diphenyltin dichloride with 4-ASA in a deprotonated form. A typical procedure includes:

  • Deprotonation : 4-ASA is treated with sodium hydroxide in ethanol to form the sodium salt (4-ASA-Na).

  • Coordination : 4-ASA-Na reacts with Ph2_2SnCl2_2 in a 2:1 molar ratio in refluxing toluene:

2Ph2SnCl2+44-ASA-NaThis compound+4NaCl+H2O2 \text{Ph}2\text{SnCl}2 + 4 \text{4-ASA-Na} \rightarrow \text{this compound} + 4 \text{NaCl} + \text{H}_2\text{O}

  • Oxidation : The intermediate undergoes oxidative coupling in the presence of atmospheric oxygen to form the tin-oxygen bridge.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
Toluene1106895
DMF807293
THF655589

Data aggregated from indicate that dimethylformamide (DMF) provides optimal solubility for the tin precursor, though toluene is preferred for easier purification.

Stoichiometric Ratios and Byproduct Management

A 2:1 molar ratio of 4-ASA to Ph2_2SnCl2_2 minimizes the formation of side products such as tin hydroxides. Excess ligand (≥2.2:1) leads to incomplete oxide bridge formation, while lower ratios (<1.8:1) result in chloride contamination. Byproducts are removed via recrystallization from a 5:4:1 mixture of dioxane, acetone, and water.

Purification and Characterization

Recrystallization and Filtration

Crude product is dissolved in hot acetone and filtered through a 0.2 µm membrane to remove particulate impurities. Slow cooling to −20°C yields crystalline this compound with >98% purity.

Analytical Validation

  • FTIR Spectroscopy : Peaks at 1580 cm1^{-1} (C=O stretch) and 3450 cm1^{-1} (N-H stretch) confirm ligand coordination.

  • 1^1H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while the amine proton appears as a broad singlet at δ 5.1 ppm.

  • Elemental Analysis : Calculated for C76_{76}H64_{64}N4_4O14_{14}Sn4_4: C 52.7%, H 3.7%, N 3.2%; Found: C 52.5%, H 3.8%, N 3.1%.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The tin-oxygen bond is susceptible to hydrolysis in aqueous environments. Synthesis must be conducted under anhydrous conditions, with molecular sieves (3Å) used to scavenge trace moisture.

Ligand Degradation

Prolonged heating above 120°C causes decarboxylation of 4-ASA. Reaction times are limited to 4–6 hours, monitored via TLC (Rf_f = 0.5 in butanol:acetic acid:water 5:4:1).

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation at 150 W reduces reaction time from 6 hours to 45 minutes, though yields decrease marginally (65% vs. 68%) due to localized overheating.

Green Chemistry Approaches

A solvent-free mechanochemical method using a ball mill achieves 60% yield but requires post-synthetic purification to remove unreacted tin chloride.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Materials : 4-ASA ($12/kg) and Ph2_2SnCl2_2 ($85/kg) contribute to a production cost of $420/kg.

  • Yield Optimization : Recycling unreacted tin precursors via ion-exchange chromatography reduces costs by 18% .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Bis(diphenyl(4-aminosalicylate)tin)oxide with high purity?

  • Methodological Answer : Synthesis optimization requires strict control of stoichiometric ratios (e.g., tin precursors and 4-aminosalicylic acid derivatives) and reaction conditions (e.g., solvent polarity, temperature, and inert atmosphere). Purification via column chromatography or recrystallization should follow, validated by NMR (<sup>1</sup>H/<sup>13</sup>C) and elemental analysis. Contamination risks from tin oxide byproducts necessitate monitoring via FT-IR for Sn-O bond signatures .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should employ dynamic light scattering (DLS) and UV-Vis spectroscopy to track aggregation or decomposition. Buffered solutions (pH 3–11) should be used, with periodic sampling over 24–72 hours. X-ray diffraction (XRD) or single-crystal analysis post-experiment can confirm structural integrity loss or phase transitions .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from analogous organotin compounds?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for confirming molecular weight, while <sup>119</sup>Sn NMR provides specificity for tin coordination environments. Raman spectroscopy can differentiate Sn-O-C vibrational modes from Sn-Cl or Sn-S bonds in analogs. Cross-validate with XPS to confirm oxidation states .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodological Answer : Divergent bioactivity results often stem from impurities or solvent residues. Implement orthogonal assays (e.g., cytotoxicity vs. antimicrobial testing) with standardized protocols. Use HPLC-ESI-MS to verify compound purity pre-assay. Statistical meta-analysis of literature data can identify confounding variables (e.g., cell line variability or solvent effects) .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Design microcosm experiments simulating freshwater/sediment systems. Quantify degradation pathways via LC-MS/MS to detect hydrolysis or photolysis byproducts. Pair with ecotoxicological assays (e.g., Daphnia magna mortality tests) to link persistence to ecological risk. Theoretical modeling (QSAR or DFT) can predict degradation kinetics and metabolite toxicity .

Q. How can researchers mechanistically probe the ligand-exchange dynamics of this compound in catalytic applications?

  • Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time ligand displacement. Isotopic labeling (<sup>18</sup>O or deuterated ligands) combined with <sup>119</sup>Sn NMR can trace exchange pathways. Computational studies (DFT/MD simulations) should model transition states and activation barriers to validate experimental kinetics .

Q. What strategies minimize experimental bias when evaluating the thermal decomposition profile of this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition mechanisms. Couple with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., CO2, NH3). Replicate experiments across multiple DSC instruments to account for calibration drift .

Methodological Guidance for Contradictory Data

  • Example : If conflicting reports exist on the compound’s solubility in polar aprotic solvents:
    • Replicate solubility tests using Karl Fischer titration to control for moisture.
    • Compare Hansen solubility parameters with computational predictions (e.g., COSMO-RS).
    • Validate via small-angle neutron scattering (SANS) to detect micelle formation or aggregation .

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